2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as dichlorophenoxy, benzoyl, dimethoxyphenyl, and hydrazinecarbothioamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with 3-benzoylbenzoic acid to form the corresponding benzoyl derivative. Finally, the benzoyl derivative is reacted with N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-N-(2,4-DIMETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Ethyl 2-{2-chloro-4-[(Z)-({3-[(2,4-dichlorophenoxy)methyl]benzoyl}hydrazono)methyl]-6-ethoxyphenoxy}propanoate
- 2-(2,4-DICHLOROPHENOXY)-N’-{(E)-[1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}BUTANOHYDRAZIDE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[3-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]-3-(2,4-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O4S/c1-30-17-7-8-19(21(12-17)31-2)26-23(33)28-27-22(29)15-5-3-4-14(10-15)13-32-20-9-6-16(24)11-18(20)25/h3-12H,13H2,1-2H3,(H,27,29)(H2,26,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUXVHNOFLYBSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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